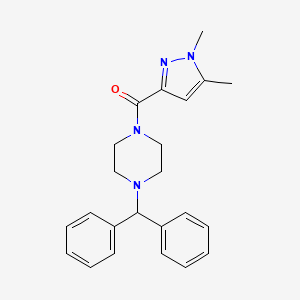

![molecular formula C38H38F6N4O6 B3039177 N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) CAS No. 591742-78-8](/img/structure/B3039177.png)

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)

Descripción general

Descripción

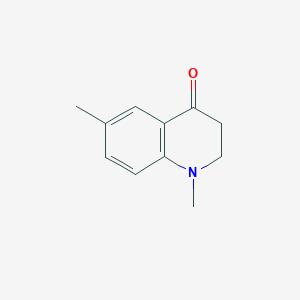

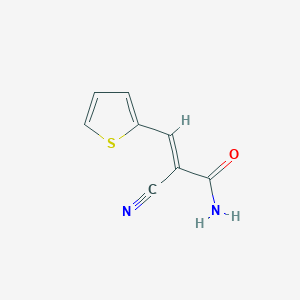

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is a rhodamine 6G-amide derivative . It is useful as a bioreagent in fluorescence assays . The IUPAC name is N-(4-(aminomethyl)benzyl)-2-(6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzamide bis(2,2,2-trifluoroacetate) .

Molecular Structure Analysis

The molecular weight of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is 760.73 . The InChI code is 1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27 (15-21 (29)3)33 (28-16-22 (4)30 (37-6-2)18-32 (28)40-31)25-9-7-8-10-26 (25)34 (39)38-20-24-13-11-23 (19-35)12-14-24;23-2 (4,5)1 (6)7/h7-18,36H,5-6,19-20,35H2,1-4H3, (H,38,39);2 (H,6,7) .Physical And Chemical Properties Analysis

The storage temperature for N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is 2-8°C . The fluorescence λex is 528 nm and λem is 553 nm in 0.1 M phosphate pH 3.0 .Aplicaciones Científicas De Investigación

Photophysical Properties and Molecular Probes

Rhodamine-based Photophysical Switching

Rhodamine moieties, like the one in N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), have been used in the preparation of trans bis(tributylphosphine) Pt(II) bisacetylide complexes. These complexes demonstrate acid/base-switchable photophysical properties, with reversible spirolactam ↔ opened amide structure transformation in the presence of an acid/base, which is essential for designing external stimuli-activatable transition metal complexes (Majumdar et al., 2015).

Fluorogenic Substrates for Serine Proteinases

Rhodamine-based compounds have been synthesized as fluorogenic substrates for serine proteinases. These compounds, which employ Rhodamine as a fluorophoric leaving group, transform from a non-fluorescent bisamide substrate into a highly fluorescent monoamide product upon cleavage by serine proteinases (Leytus et al., 1983).

Cancer Research and Therapeutics

Mitocanic Triggers of Apoptosis

Derivatives of Rhodamine B, which is structurally similar to N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), have been synthesized and shown to trigger apoptosis in cancer cells. These compounds act as mitocans and demonstrate cytotoxicity against a variety of human tumor cell lines, with some compounds showing activity in the nano-molar range (Wolfram et al., 2018).

Dual Effect of Anticancer Activity and Fluorescence Property

Distinct Rhodamine B derivatives have been designed to exhibit both fluorescence property and anticancer activity. These compounds display molecular material attributes and potential anticancer activity against various cancer cell lines, while showing less toxicity to normal cells. They are considered potential candidates for theranostic agents (Battula et al., 2021).

Chemical Synthesis and Reactions

N-Substituted Amides Synthesis

N-substituted amides, similar in structural elements to N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), have been synthesized using iodine(III)-mediated reactions. The amide N-substituent significantly influences the reaction process and product formation (Serna et al., 2004).

Benzhydrylamine and Benzylamine Linkage Agents

Substituted benzhydrylamine and benzylamine linkage agents, related to the chemical structure of the compound , have been evaluated for their lability toward trifluoroacetic acid in the solid-phase peptide synthesis of C-terminal amides (Bernatowicz et al., 1989).

Nanofiltration and Dye Treatment

- Nanofiltration Membranes for Dye Treatment: Novel sulfonated thin-film composite nanofiltration membranes have been synthesized using sulfonated aromatic diamine monomers, showing increased water flux and effective dye treatment capabilities, including for compounds like Rhodamine B (Liu et al., 2012).

Mecanismo De Acción

Target of Action

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is a rhodamine 6G-amide derivative . It is primarily used as a bioreagent in fluorescence assays . The compound’s primary targets are the molecules that are being studied in these assays, which can vary widely depending on the specific research context .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence . This fluorescence can then be detected and measured, providing researchers with valuable information about the presence and behavior of the target molecules .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecules in the fluorescence assays . The primary role of the compound is to serve as a fluorescent marker, rather than to directly influence biochemical pathways .

Pharmacokinetics

As a research reagent, it is typically used in controlled laboratory settings, and its bioavailability would depend on the specific experimental conditions .

Result of Action

The primary result of the compound’s action is the production of fluorescence when it binds to its target molecules . This fluorescence can be detected and quantified, allowing researchers to track the presence and behavior of the target molecules .

Action Environment

The action, efficacy, and stability of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the compound is suitable for fluorescence at a pH of 3.0 in a 0.1 M phosphate buffer . It should be stored at a temperature of 2-8°C .

Propiedades

IUPAC Name |

N-[[4-(aminomethyl)phenyl]methyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27(15-21(29)3)33(28-16-22(4)30(37-6-2)18-32(28)40-31)25-9-7-8-10-26(25)34(39)38-20-24-13-11-23(19-35)12-14-24;2*3-2(4,5)1(6)7/h7-18,36H,5-6,19-20,35H2,1-4H3,(H,38,39);2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZLJKDDQUWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC5=CC=C(C=C5)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38F6N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

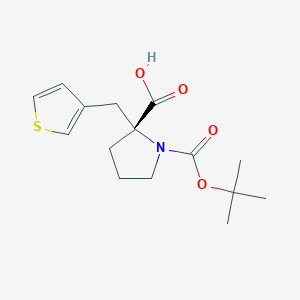

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)